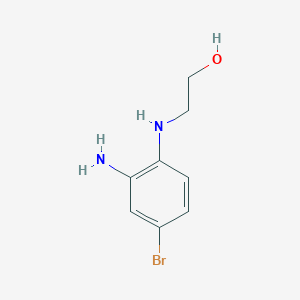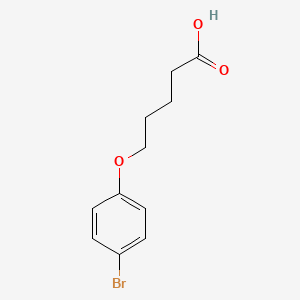
4-Bromo-2-fluoro-5-methylbenzaldehyde
Übersicht
Beschreibung
4-Bromo-2-fluoro-5-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO. It has a molecular weight of 217.04 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to yellow to brown solid .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-5-methylbenzaldehyde involves several stages. The process starts with 1,4-dibromo-2-fluoro-5-methylbenzene, which is treated with n-butyllithium in tetrahydrofuran and hexane at -78°C . This is followed by the addition of N,N-dimethyl-formamide, and the reaction mixture is brought to room temperature . After 2 hours, the reaction is quenched with brine and diluted with ethyl acetate . The resulting product is purified via flash chromatography and yields 4-Bromo-2-fluoro-5-methylbenzaldehyde .Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluoro-5-methylbenzaldehyde is 1S/C8H6BrFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 . The InChI key is RKISJSZBSQUZSJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-5-methylbenzaldehyde is a white to yellow to brown solid . The compound is stored in a refrigerator and is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Biaryl Intermediates
4-Bromo-2-fluoro-5-methylbenzaldehyde can be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Biaryl compounds are important in the pharmaceutical industry and are often used as building blocks in organic synthesis.
Material Science Research
This compound can be used in material science research . The specific applications in this field can vary widely, but it could be used in the synthesis of new materials or in the study of the properties of existing materials.
Chemical Synthesis
4-Bromo-2-fluoro-5-methylbenzaldehyde can be used in various chemical synthesis processes . Its unique structure makes it useful in the creation of a wide range of chemical compounds.
Chromatography
This compound can be used in chromatography, a laboratory technique for the separation of mixtures . It could potentially be used as a stationary phase or as a component of the mobile phase.
Life Science Research
In life science research, 4-Bromo-2-fluoro-5-methylbenzaldehyde can be used in the study of biological systems . This could include research in fields such as biochemistry, molecular biology, and pharmacology.
Analytical Research
This compound can be used in analytical research . This could include its use in the development of new analytical techniques or in the study of the properties of other compounds.
Safety and Hazards
Wirkmechanismus
Mode of Action
Without specific information on 4-Bromo-2-fluoro-5-methylbenzaldehyde, it’s difficult to describe its exact mode of action. Benzaldehyde derivatives can undergo various reactions such as nucleophilic substitution and oxidation .
Biochemical Pathways
Benzaldehyde derivatives can participate in reactions such as carbonylative stille couplings, isomerization, and intramolecular heck reactions .
Pharmacokinetics
Its lipophilicity and water solubility can influence its absorption and distribution in the body .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-fluoro-5-methylbenzaldehyde can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. It is stored in an inert atmosphere at 2-8°C .
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKISJSZBSQUZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652926 | |
| Record name | 4-Bromo-2-fluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916792-23-9 | |
| Record name | 4-Bromo-2-fluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)

![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)

![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)
![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)


![1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1517642.png)